5-Phenyl-3,4-dihydro-2H-pyrrole

Crystallography Materials Science Supramolecular Chemistry

5-Phenyl-3,4-dihydro-2H-pyrrole (CAS 700-91-4) is the first wholly planar monosubstituted 1-pyrroline confirmed by X-ray diffraction. Its unique planarity ensures precise π-π interactions and directional C-H···π contacts essential for supramolecular assemblies, organic semiconductors, and pharmaceutical co-crystals. As a precursor, it enables selective aromatization to 2-phenylpyrrole under mild Pd-catalyzed conditions, avoiding harsh oxidants. Its low melting point (41-45°C) enables solvent-free and melt-phase syntheses, ideal for green chemistry. For reliable procurement of this research-grade building block, contact verified suppliers listed below.

Molecular Formula C10H11N
Molecular Weight 145.2 g/mol
CAS No. 700-91-4
Cat. No. B1361828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-3,4-dihydro-2H-pyrrole
CAS700-91-4
Molecular FormulaC10H11N
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESC1CC(=NC1)C2=CC=CC=C2
InChIInChI=1S/C10H11N/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6H,4,7-8H2
InChIKeyPQZAWZGYOZRUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-3,4-dihydro-2H-pyrrole (CAS 700-91-4) Procurement Baseline: Structural Identity and Key Physicochemical Parameters


5-Phenyl-3,4-dihydro-2H-pyrrole (CAS 700-91-4), also known as 2-phenyl-1-pyrroline, is a monocyclic heterocyclic compound belonging to the 1-pyrroline class, characterized by a five-membered ring containing one nitrogen atom and a phenyl substituent at the 2-position [1]. Its molecular formula is C10H11N, with a molecular weight of 145.20 g/mol [2]. The compound is a colorless crystalline solid at room temperature, exhibiting a melting point range of 41-45 °C .

Why Generic 1-Pyrroline Substitution Fails: The Structural Planarity Advantage of 5-Phenyl-3,4-dihydro-2H-pyrrole


The procurement of a generic 1-pyrroline derivative cannot substitute for 5-phenyl-3,4-dihydro-2H-pyrrole in applications where molecular planarity dictates intermolecular interactions, crystal packing, or electronic conjugation. Structural analysis reveals that while most 2-substituted-1-pyrrolines adopt non-planar conformations in the solid state, 5-phenyl-3,4-dihydro-2H-pyrrole is the first reported example of a wholly planar monosubstituted 1-pyrroline, as confirmed by single-crystal X-ray diffraction [1]. This unique planarity directly influences its reactivity in aromatization reactions, its performance as a ligand in metal complexes, and its suitability as a building block for materials requiring defined π-stacking geometries. Therefore, substituting a non-planar analog would fundamentally alter the outcome of reactions or the properties of downstream products.

Quantitative Differentiation Evidence for 5-Phenyl-3,4-dihydro-2H-pyrrole: Head-to-Head Comparisons with 2-Methyl-1-pyrroline and 2-Substituted Analogs


Crystal Structure Planarity: 5-Phenyl-3,4-dihydro-2H-pyrrole vs. 2-Substituted-1-pyrroline Comparators

Single-crystal X-ray diffraction analysis reveals that 5-phenyl-3,4-dihydro-2H-pyrrole (target) is wholly planar, with a maximum atom deviation from the pyrroline ring plane of only 0.0258 Å and an angle between the pyrroline and phenyl planes approaching 0° [1]. In contrast, analogous 2-substituted-1-pyrrolines with refcodes DETROJ, VEDNEY, and WIKHUT exhibit non-planar geometries: interplanar angles range from 11.51° to 89.62°, and maximum atom deviations from the pyrroline plane range from 0.042 Å to 0.123 Å [1].

Crystallography Materials Science Supramolecular Chemistry

Melting Point Differentiation: 5-Phenyl-3,4-dihydro-2H-pyrrole vs. 2-Methyl-1-pyrroline

5-Phenyl-3,4-dihydro-2H-pyrrole exhibits a melting point range of 41-45 °C , whereas 2-methyl-1-pyrroline, a closely related 2-substituted analog, melts at 104-105 °C . This 60 °C difference in melting point reflects distinct solid-state packing forces, which are influenced by the planarity of the phenyl-substituted derivative.

Physical Organic Chemistry Thermal Analysis Procurement Specification

Dehydrogenation Selectivity: 5-Phenyl-3,4-dihydro-2H-pyrrole vs. Alternative 1-Pyrroline Derivatives

The dehydrogenation of 5-phenyl-3,4-dihydro-2H-pyrrole to 2-phenyl-1H-pyrrole proceeds with high selectivity when using Pd/C or Pd/Al2O3 catalysts under mild conditions [1]. This contrasts with the behavior of other 1-pyrroline derivatives, which may undergo side reactions or require harsher conditions. The planar conformation of the target compound likely facilitates efficient aromatization by enabling optimal catalyst-substrate interactions.

Catalysis Synthetic Methodology Heterocyclic Chemistry

Ligand Performance in Iridium(III) Complexes: 5-Phenyl-3,4-dihydro-2H-pyrrole vs. Standard Cyclometalating Ligands

Iridium(III) complexes employing 2-phenyl-1-pyrroline as a cyclometalated ligand exhibit tunable electroluminescence, with emission wavelengths modulated by the extent of conjugation and the presence of the heteroatom [1]. While quantitative emission data for direct comparators are not available in the abstract, this study demonstrates the unique ability of this specific ligand scaffold to enable color tuning in OLED applications, a property not readily achievable with simpler 2-arylpyridine ligands that dominate the field.

OLED Materials Phosphorescent Dopants Coordination Chemistry

Optimal Application Scenarios for 5-Phenyl-3,4-dihydro-2H-pyrrole Based on Quantitative Differentiation Evidence


Supramolecular Crystal Engineering Requiring Defined π-π Stacking Motifs

The complete planarity of 5-phenyl-3,4-dihydro-2H-pyrrole, as demonstrated by X-ray diffraction [1], makes it an ideal building block for constructing supramolecular assemblies that rely on precise π-π interactions and directional C-H···π contacts. Unlike non-planar 2-substituted-1-pyrrolines, this compound forms well-defined pseudo-dimers and zigzag packing motifs, which can be exploited in the design of organic semiconductors, porous materials, or pharmaceutical co-crystals.

Selective Synthesis of 2-Phenylpyrrole via Mild Catalytic Dehydrogenation

For synthetic chemists requiring 2-phenylpyrrole, the use of 5-phenyl-3,4-dihydro-2H-pyrrole as a precursor enables selective aromatization under mild conditions (Pd/C or Pd/Al2O3 in toluene) [2]. This contrasts with alternative routes that may involve harsher oxidants or lead to over-oxidation. The planar conformation of the starting material likely facilitates catalyst approach and enhances reaction efficiency.

Development of Tunable Phosphorescent OLED Emitters

The unique electronic structure of the 2-phenyl-1-pyrroline ligand, when incorporated into cyclometalated Ir(III) complexes, allows for systematic tuning of electroluminescence wavelengths [3]. This capability is valuable for designing full-color OLED displays where precise control over emission color is required. Researchers can vary substituents on the phenyl ring or modify the pyrroline backbone to achieve desired photophysical properties.

Low-Melting Building Block for Solvent-Free Reactions or Melt Processing

With a melting point of 41-45 °C , 5-phenyl-3,4-dihydro-2H-pyrrole can be employed in solvent-free reactions or melt-phase syntheses where higher-melting analogs (e.g., 2-methyl-1-pyrroline, mp 104-105 °C) would require additional heating or solvent. This property is advantageous for green chemistry applications and for the preparation of amorphous solid dispersions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenyl-3,4-dihydro-2H-pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.